molecular formula C21H24ClFN2O4S B3496186 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE

2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE

Cat. No.: B3496186
M. Wt: 454.9 g/mol
InChI Key: IROIPQJFTKELRQ-UHFFFAOYSA-N
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Description

2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the sulfonation of a benzene derivative, followed by the introduction of the cyclohexyl group and the fluorophenyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE likely involves the inhibition of specific enzymes or receptors. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This inhibition disrupts the production of folate, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used in the treatment of urinary tract infections.

Uniqueness

2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to its specific structural features, such as the presence of a cyclohexyl group and a fluorophenyl group. These features may confer unique biological activities or chemical properties compared to other sulfonamides.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O4S/c1-29-20-12-11-16(13-17(20)22)30(27,28)25(15-7-3-2-4-8-15)14-21(26)24-19-10-6-5-9-18(19)23/h5-6,9-13,15H,2-4,7-8,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROIPQJFTKELRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE
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2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE
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2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE
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2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE
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2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)ACETAMIDE

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